(3-Bromoprop-1-en-2-yl)benzene (3-Bromoprop-1-en-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 3360-54-1
VCID: VC2316437
InChI: InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2
SMILES: C=C(CBr)C1=CC=CC=C1
Molecular Formula: C9H9B
Molecular Weight: 197.07 g/mol

(3-Bromoprop-1-en-2-yl)benzene

CAS No.: 3360-54-1

Cat. No.: VC2316437

Molecular Formula: C9H9B

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromoprop-1-en-2-yl)benzene - 3360-54-1

Specification

CAS No. 3360-54-1
Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
IUPAC Name 3-bromoprop-1-en-2-ylbenzene
Standard InChI InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2
Standard InChI Key RMMHOFFPGKSRDI-UHFFFAOYSA-N
SMILES C=C(CBr)C1=CC=CC=C1
Canonical SMILES C=C(CBr)C1=CC=CC=C1

Introduction

IDENTIFICATION AND BASIC PROPERTIES

(3-Bromoprop-1-en-2-yl)benzene is a halogenated aromatic compound that has generated considerable interest in organic chemistry due to its unique structural features and reactive functional groups. This section covers the fundamental aspects of the compound, including its chemical identifiers and physical characteristics.

CHEMICAL IDENTITY

(3-Bromoprop-1-en-2-yl)benzene is known by several names in the chemical literature, each highlighting different aspects of its molecular structure. The table below presents the primary identifiers and synonyms for this compound:

ParameterInformation
IUPAC Name3-bromoprop-1-en-2-ylbenzene
CAS Number3360-54-1
Molecular FormulaC9H9Br
Molecular Weight197.07 g/mol
Common Synonyms1-bromo-2-phenyl-2-propene, 2-phenyl-3-bromo-1-propene, α-bromomethylstyrene, [1-(bromomethyl)vinyl]benzene
InChIInChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2
InChI KeyRMMHOFFPGKSRDI-UHFFFAOYSA-N
SMILESC=C(CBr)C1=CC=CC=C1

The compound is also sometimes referred to as "alpha-bromomethylstyrene" or "2-phenyl allyl bromide" in some chemical catalogs and literature sources . These various nomenclatures reflect the different structural interpretations of the same molecular entity.

PHYSICAL PROPERTIES

Understanding the physical properties of (3-Bromoprop-1-en-2-yl)benzene is essential for predicting its behavior in various chemical environments and for designing efficient handling and storage protocols. The key physical characteristics are summarized in the following table:

PropertyValue
Physical StateYellow oil
Melting Point29°C
Boiling Point230.9°C at 760 mmHg
Density1.327 g/cm³
Flash Point99.7°C
LogP3.09470
Index of Refraction1.562

The relatively high boiling point and moderate melting point of this compound are consistent with its molecular weight and the presence of a bromine atom. Its yellow oil appearance at room temperature makes it amenable to standard liquid handling techniques in laboratory settings, while its LogP value indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

CHEMICAL STRUCTURE AND CHARACTERISTICS

(3-Bromoprop-1-en-2-yl)benzene possesses a distinctive chemical structure that contributes significantly to its reactivity and applications in organic synthesis.

The molecule consists of three key structural components that define its chemical behavior:

  • A benzene ring that provides aromatic stability and serves as a bulky substituent

  • A prop-1-en-2-yl group featuring a terminal methylene (C=CH2) moiety

  • A bromine atom strategically positioned at the allylic carbon (position 3)

This structural arrangement creates a molecule with two reactive sites: the carbon-carbon double bond and the carbon-bromine bond. The bromine atom, being electronegative, introduces a partial positive charge at the adjacent carbon atom, making it susceptible to nucleophilic attack. Meanwhile, the double bond serves as an electron-rich center that can engage with electrophiles in addition reactions .

The phenyl group attached to the alkene moiety influences the electronic distribution within the molecule, affecting the reactivity of both the double bond and the carbon-bromine bond. This electronic effect makes (3-Bromoprop-1-en-2-yl)benzene particularly useful in synthetic organic chemistry, as it allows for selective transformations at either reactive site .

SYNTHESIS METHODS

LABORATORY PREPARATION

Several synthetic routes exist for the preparation of (3-Bromoprop-1-en-2-yl)benzene, with varying degrees of efficiency and practicality.

One of the most well-documented methods involves the preparation from 2-phenyl-1-propene according to a general synthetic protocol referred to as "method D" in the literature. This approach yields the target compound as a yellow oil with a good yield of 78% . The reaction likely involves selective bromination at the allylic position, preserving the carbon-carbon double bond.

An alternative synthetic pathway appears in a preparation described for a more complex molecule, where lithium hexamethyldisilylazide (LiHMDS) is used as a base for the alkylation of benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate with [1-(bromomethyl)vinyl]benzene (another name for our target compound) . This suggests that (3-Bromoprop-1-en-2-yl)benzene itself can be used as an alkylating agent in the synthesis of more complex molecules, and implies that it can be prepared through appropriate synthetic methods.

The specific reaction conditions typically involve controlled temperature (often sub-zero), inert atmosphere, and appropriate solvents to ensure selectivity and good yields .

ANALYTICAL CHARACTERIZATION

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information for confirming the structure and purity of (3-Bromoprop-1-en-2-yl)benzene. The following spectroscopic data has been reported in the literature:

¹H NMR (400 MHz, CDCl₃): δ 7.47 (d, J = 7.6 Hz, 2H), 7.37–7.28 (m, 3H), 5.53 (s, 1H), 5.45 (s, 1H), 4.35 (s, 2H) .

This proton NMR spectrum shows characteristic signals for:

  • Aromatic protons (7.47-7.28 ppm)

  • Terminal alkene protons (5.53 and 5.45 ppm)

  • Methylene protons adjacent to bromine (4.35 ppm)

¹³C NMR (100 MHz, CDCl₃): δ 144.2, 137.5, 128.4, 128.2, 126.0, 117.1, 34.1 .

The carbon-13 NMR spectrum confirms the carbon framework of the molecule, with signals corresponding to:

  • Quaternary carbon atoms (144.2, 137.5 ppm)

  • Aromatic carbon atoms (128.4, 128.2, 126.0 ppm)

  • Terminal alkene carbon (117.1 ppm)

  • Methylene carbon attached to bromine (34.1 ppm)

These spectroscopic characteristics provide definitive confirmation of the chemical structure of (3-Bromoprop-1-en-2-yl)benzene and serve as valuable fingerprints for quality control and identity verification .

CHEMICAL REACTIVITY

The chemical behavior of (3-Bromoprop-1-en-2-yl)benzene is largely dictated by the presence of two key functional groups: the carbon-bromine bond and the carbon-carbon double bond. This dual functionality enables the compound to participate in a diverse array of chemical transformations, making it a versatile building block in organic synthesis.

SUBSTITUTION REACTIONS

The bromine atom in (3-Bromoprop-1-en-2-yl)benzene serves as an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions typically proceed through an SN2 mechanism, as the bromine is attached to a primary carbon atom that is relatively unhindered.

Common nucleophiles that can displace the bromine include:

  • Hydroxide ions (OH⁻), resulting in alcohol formation

  • Cyanide ions (CN⁻), leading to nitrile products

  • Amines (RNH₂), yielding amine derivatives

  • Thiols (RSH), producing thioether compounds

These substitution reactions generally proceed under mild conditions in polar solvents like ethanol, water, or dimethyl sulfoxide (DMSO), often requiring moderate heating to overcome activation barriers. The presence of the adjacent double bond can influence the reactivity by providing partial stabilization to transition states through conjugation effects.

ADDITION REACTIONS

The carbon-carbon double bond in (3-Bromoprop-1-en-2-yl)benzene is susceptible to various addition reactions with electrophilic reagents . These reactions expand the synthetic utility of the compound by introducing additional functional groups.

Several important addition reactions include:

  • Halogenation: Addition of halogens (Br₂, Cl₂) across the double bond

  • Hydrohalogenation: Addition of hydrogen halides (HBr, HCl) following Markovnikov's rule

  • Hydration: Addition of water in the presence of acid catalysts

  • Hydrogenation: Addition of hydrogen in the presence of metal catalysts like Pd/C

The regioselectivity and stereoselectivity of these addition reactions can be influenced by the phenyl substituent, leading to predictable reaction outcomes that are valuable in synthetic planning .

COUPLING REACTIONS

(3-Bromoprop-1-en-2-yl)benzene can participate in various metal-catalyzed coupling reactions, leveraging the reactivity of the carbon-bromine bond. These transformations are particularly valuable for constructing carbon-carbon bonds and introducing structural complexity.

Notable coupling reactions include:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Heck coupling with alkenes

  • Sonogashira coupling with terminal alkynes

  • Stille coupling with organostannanes

These coupling reactions typically require transition metal catalysts, particularly palladium complexes, and appropriate ligands and bases to proceed efficiently. The presence of the double bond in the substrate introduces considerations regarding chemoselectivity, as both the carbon-bromine bond and the alkene functionality can potentially participate in reactions.

APPLICATIONS

ORGANIC SYNTHESIS

(3-Bromoprop-1-en-2-yl)benzene serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures. Its dual reactivity profile enables diverse transformations, making it valuable in several synthetic contexts.

One documented application involves its use as an alkylating agent in the synthesis of benzyl 4-[l-(methoxycarbonyl)-3-phenylbut-3-en-l-yl]piperidine-l-carboxylate . In this reaction, (3-Bromoprop-1-en-2-yl)benzene (referred to as [l-(bromomethyl)vinyl]benzene in the source) undergoes nucleophilic substitution with an enolate derived from benzyl 4-(2-methoxy-2-oxoethyl)piperidine-l-carboxylate, demonstrating its utility in constructing complex molecular frameworks.

The compound's ability to participate in tandem or sequential reactions involving both the bromine and the alkene functionalities makes it particularly valuable in diversity-oriented synthesis and in the preparation of compound libraries for drug discovery efforts.

ParameterInformation
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor)
GHS PictogramsGHS05 (Corrosion), GHS07 (Exclamation mark)
UN Number3261
Hazard Class8 (Corrosive)
Packing GroupIII

The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, with appropriate personal protective equipment including gloves, lab coat, and safety glasses or goggles . Due to its corrosive nature, contact with skin, eyes, and mucous membranes should be strictly avoided.

Proper storage conditions include:

  • Inert atmosphere to prevent oxidation

  • Low temperature (freezer, under -20°C) to maintain stability

  • Tightly sealed containers to prevent exposure to air and moisture

  • Segregation from incompatible materials, particularly strong oxidizers

Emergency procedures should be established for spills, including appropriate containment, absorption with suitable materials, and proper disposal according to local regulations .

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